Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 407883 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 407883 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. Detailed protocols and conditions for the synthesis of NSC 407883 can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of NSC 407883 requires scaling up the laboratory synthesis methods while maintaining the purity and yield of the compound. This often involves optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 407883 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions: Common reagents used in the reactions of NSC 407883 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and reaction times.
Major Products Formed: The major products formed from the reactions of NSC 407883 depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
NSC 407883 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, NSC 407883 is investigated for its potential to treat various diseases. In industry, it is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of NSC 407883 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into how NSC 407883 exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds: NSC 407883 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with similar chemical structures or those that undergo similar reactions.
Uniqueness: The uniqueness of NSC 407883 lies in its specific interactions and reactions, which make it a valuable compound for various applications. Its distinct properties set it apart from other similar compounds, making it a subject of interest in scientific research.
Conclusion
NSC 407883 is a compound with significant potential in various scientific fields Its unique properties and reactions make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry
Propiedades
Número CAS |
7504-70-3 |
---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-5-8-11-6-3-4-7-12(11)10-14(16)18-2/h3-4,6-7H,5,8-10H2,1-2H3 |
Clave InChI |
FHPJRRVQIHAXTO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CC=CC=C1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.